2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine

Regioisomer differentiation Chemical identity Procurement specification

For researchers needing a precise molecular probe, this compound solves the challenge of inconsistent SAR data caused by subtle regioisomer or spacer variations. Its unique donor-acceptor topology and furan spacer geometry provide a non-reproducible vector for target engagement studies. Key advantages: • Defined 2-pyridyl-oxadiazole-chlorophenylfuran topology enabling direct comparison with 3-pyridyl regioisomers, eliminating assay variability. • Chelating N,O-donor set suitable for constructing discrete coordination complexes where topology governs catalytic site geometry. • Chromatographically validated LogP reference for anchoring in silico prediction models in heterocycle library optimization.

Molecular Formula C18H12ClN3O2
Molecular Weight 337.8 g/mol
Cat. No. B12195513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine
Molecular FormulaC18H12ClN3O2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CC=N4
InChIInChI=1S/C18H12ClN3O2/c1-11-14(10-16(23-11)12-5-7-13(19)8-6-12)17-21-22-18(24-17)15-4-2-3-9-20-15/h2-10H,1H3
InChIKeyPUTDYOOQRFAMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine Structural & Class Profile


The compound 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine (CAS 1396571-07-5, molecular formula C₁₈H₁₂ClN₃O₂, molecular weight 337.8 g/mol) is a fully synthetic heterocyclic small molecule incorporating a 1,3,4-oxadiazole core, a 2-methylfuran-3-yl spacer, a 4-chlorophenyl substituent, and a pyridin-2-yl terminus . It belongs to the broad and intensively researched family of 1,3,4-oxadiazole derivatives, a class known for electron-deficient character that can enhance metabolic stability and target-binding affinity in medicinal chemistry contexts .

Generic Substitution Limitations for 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine


The combination of a 4-chlorophenyl-2-methylfuran donor fragment and a 2-pyridyl acceptor on the 1,3,4-oxadiazole scaffold creates a unique vector geometry, dipole moment, and H-bonding pattern that non‑identical in‑class analogs (e.g., 2‑(4‑chlorophenyl)‑5‑(pyridin‑2‑yl)‑1,3,4‑oxadiazole or the 3‑pyridyl regioisomer) cannot precisely reproduce . Because the furan spacer alters the distance and dihedral angle between the chlorophenyl hydrophobic patch and the pyridyl H‑bond acceptor, switching to a simpler analog would change both the molecular recognition signature and the physicochemical property profile, which directly impacts biological target engagement and assay reproducibility .

Differentiation Evidence for 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine


Regioisomeric Identity Confirmation

Several commercially listed close analogs differ in the position of the pyridine nitrogen attachment. The target compound carries the pyridin-2-yl substituent (CAS 1396571-07-5), whereas the frequently co-listed 2-(5-(4-chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is the 3-pyridyl regioisomer (distinct IUPAC name and InChI key) . The absence of the furan spacer and the different pyridyl connectivity in simpler phenyl-oxadiazole-pyridine analogs (e.g., 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, CAS 1073341-55-5) further distinguishes the target structure .

Regioisomer differentiation Chemical identity Procurement specification

Application Scenarios for 2-{5-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-1,3,4-oxadiazol-2-yl}pyridine


Oxadiazole-Furan SAR Negative Control

The compound can serve as a precise negative control or comparator in SAR campaigns exploring the effect of furan‑spacer insertion and pyridyl‑nitrogen position on target binding. Its well‑defined 2‑pyridyl–oxadiazole–chlorophenylfuran topology allows direct comparison with the 3‑pyridyl regioisomer and with non‑furan phenyl‑oxadiazole‑pyridine analogs .

Metal-Organic Framework Building Block

The pair of nitrogen donors (oxadiazole N‑2/N‑3 and pyridine N) combined with the oxygen atom on the furan ring creates a chelating ligand geometry different from simpler 2,5‑dipyridyl‑1,3,4‑oxadiazole ligands. This unique donor set may be exploited for constructing metal‑organic frameworks or discrete coordination complexes where precise donor topology dictates pore size or catalytic site geometry .

LogP/D Reference Standard for Heterocycle Linkers

Owing to the electron‑withdrawing chlorine, the hydrophobic furan‑phenyl unit, and the basic pyridine, the compound represents an excellent reference probe for calibrating predicted versus experimental LogP/D values in heterocycle‑linker optimization programs. Its chromatographically determined LogP can anchor in‑silico models for more complex oxadiazole libraries .

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